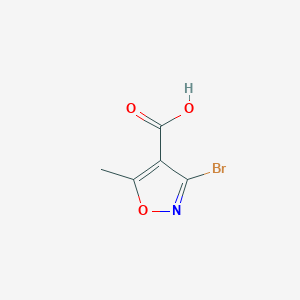

2-氯-4-氟肉桂酸

描述

2-Chloro-4-fluorocinnamic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar substituents on the aromatic ring are mentioned, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which is used as a building block in heterocyclic oriented synthesis , and 2-chloro-6-fluorobenzoic acid, which has been studied for its vibrational spectra and molecular structure . These related compounds can provide insight into the potential reactivity and properties of 2-chloro-4-fluorocinnamic acid.

Synthesis Analysis

While the synthesis of 2-chloro-4-fluorocinnamic acid is not explicitly described in the papers, the synthesis of similar compounds can be inferred. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the preparation of various nitrogenous heterocycles . This suggests that 2-chloro-4-fluorocinnamic acid could potentially be synthesized through similar methods, such as halogenation and nitration reactions, followed by further functional group transformations.

Molecular Structure Analysis

The molecular structure of 2-chloro-4-fluorocinnamic acid can be analyzed by drawing parallels with 2-chloro-6-fluorobenzoic acid, which has been studied using density functional theory (DFT) to calculate optimized molecular geometries, vibrational frequencies, and thermodynamic properties . The presence of electron-withdrawing groups such as chlorine and fluorine on the aromatic ring would likely affect the electron density distribution and could influence the reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving 2-chloro-4-fluorocinnamic acid can be hypothesized based on the reactivity of similar compounds. For example, the presence of a nitro group in 4-chloro-2-fluoro-5-nitrobenzoic acid allows for reduction reactions and further cyclization to form heterocycles . The chloro and fluoro substituents in 2-chloro-4-fluorocinnamic acid may also allow for nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-fluorocinnamic acid can be estimated by examining related compounds. The vibrational spectra of 2-chloro-6-fluorobenzoic acid provide information on the fundamental modes of the compound , which could be similar to those of 2-chloro-4-fluorocinnamic acid due to the presence of halogen atoms. Additionally, the introduction of 4-chloro-alpha-cyanocinnamic acid as a matrix for mass spectrometry suggests that halogenated cinnamic acids can have unique and useful properties in analytical applications .

科学研究应用

生物降解和生物强化:

- Amorim 等人 (2013) 进行的一项研究调查了使用旋转生物接触器 (RBC) 处理 4-氟肉桂酸冲击负荷的情况。他们发现,用降解细菌进行生物强化使 RBC 能够处理更高浓度的 4-氟肉桂酸,尽管由于间歇进料和菌株减少,保持生物反应器的效率存在挑战 (Amorim et al., 2013)。

- Hasan 等人 (2010) 的另一项研究描述了一个由节杆菌属 sp 组成。菌株 G1 和罗尔斯菌属 sp。菌株 H1 在好氧条件下利用 4-氟肉桂酸生长的财团。该财团实现了 4-氟肉桂酸的完全矿化和氟化物的释放 (Hasan et al., 2010)。

化学合成:

- Si (2004) 领导的研究探索了使用强酸性阳离子交换树脂作为催化剂合成 4-氟肉桂酸的衍生物 4-氟肉桂酸甲酯的方法。该方法因其成本效益和对设备的腐蚀性影响较小而备受关注,使其适用于手性药物材料的大规模制备 (Si, 2004)。

分析技术和监测:

- Freitas dos Santos 等人 (2004) 研究了使用未驯化的工业活性污泥对 4-氟肉桂酸的生物转化。他们采用各种分析技术来监测生物转化并提出代谢途径,从而有助于我们了解此类化合物在废水处理场景中的行为 (Freitas dos Santos et al., 2004)。

环境影响和处理技术:

- New 等人 (2000) 专注于新制药工艺对环境的影响以及含有氟化化合物(如 4-氟肉桂酸)的废物流的处理。他们强调了了解此类化合物的生物降解途径对于有效环境管理的重要性 (New et al., 2000)。

安全和危害

属性

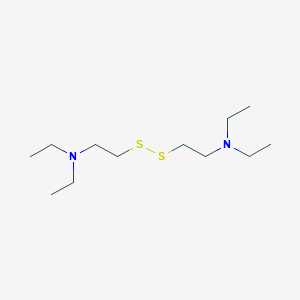

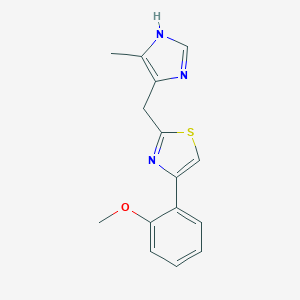

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluorocinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

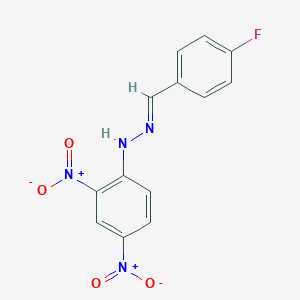

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)

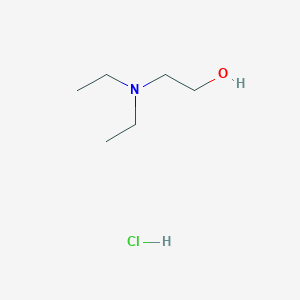

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)